Home > Products > Screening Compounds P135347 > Rupatadine fumarate
Rupatadine fumarate - 182349-12-8

Rupatadine fumarate

Catalog Number: EVT-280594
CAS Number: 182349-12-8
Molecular Formula: C30H30ClN3O4
Molecular Weight: 532.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rupatadine fumarate is a synthetic compound classified as a dual antagonist of histamine and platelet-activating factor (PAF). [] It plays a significant role in scientific research as a model compound for studying the synthesis and characterization of related substances, transport characteristics in cell models, and for developing and validating various analytical methods like RP-HPLC, UV spectrophotometry, and HPTLC. [, , , ]

8-Chloro-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine

Relevance: This compound is identified as an impurity during the synthesis and purification of rupatadine fumarate. Its presence highlights the importance of stringent quality control measures in pharmaceutical manufacturing to ensure the purity and safety of the final drug product. []

3-(Chloromethyl)-5-methylpyridine

Compound Description: 3-(Chloromethyl)-5-methylpyridine serves as a key starting material in the synthesis of rupatadine fumarate. [, ] Its chemical reactivity allows for the introduction of the piperidine moiety, essential for the pharmacological activity of rupatadine fumarate.

Relevance: The efficient and scalable synthesis of 3-(Chloromethyl)-5-methylpyridine is crucial for the cost-effective production of rupatadine fumarate. Improvements in synthetic methodology can enhance overall yield and reduce the formation of impurities. [, ]

3,5-di(desloratadinyl) methylpyridine

Relevance: Identified as a related substance in rupatadine fumarate samples, 3,5-di(desloratadinyl)methylpyridine could potentially arise from side reactions during synthesis or storage. Its presence underscores the importance of understanding degradation pathways and developing appropriate stability-enhancing measures for rupatadine fumarate formulations. []

3-dibromomethyl-5-methylpyridine

Relevance: The presence of 3-dibromomethyl-5-methylpyridine as a related substance in rupatadine fumarate samples suggests potential variations in synthetic routes or the presence of impurities in starting materials. Its identification highlights the need for comprehensive impurity profiling to ensure the quality and safety of rupatadine fumarate. []

Source and Classification

Rupatadine fumarate is synthesized from rupatadine base using fumaric acid. It belongs to the class of second-generation antihistamines, which are characterized by their reduced sedative effects compared to first-generation antihistamines. Its chemical structure is based on a pyridine ring, which contributes to its pharmacological properties.

Synthesis Analysis

The synthesis of rupatadine fumarate involves several steps, primarily focusing on the conversion of the rupatadine base into its fumarate salt. The following outlines the key methods of synthesis:

  1. Preparation of Rupatadine Base:
    • The synthesis begins with the alkylation of desloratadine using phase transfer catalysis in a biphasic solvent system. This step typically involves the use of an aqueous alkali and organic solvents to facilitate the reaction .
  2. Formation of Rupatadine Fumarate:
    • The conversion from rupatadine base to fumarate involves dissolving the base in methanol, followed by the addition of fumaric acid. The reaction mixture is then heated to promote the formation of the salt .
    • A notable method includes reducing an amide compound with borane reagents, followed by a salification reaction with fumaric acid, yielding high purity and yield (up to 78%) .

Technical Details

  • Typical solvents used include methanol and ketonic solvents.
  • The reaction conditions often involve controlled temperatures (around 40 °C) and pH adjustments for optimal yield and purity.
Molecular Structure Analysis

The molecular formula for rupatadine fumarate is C23H28ClN3O4C_{23}H_{28}ClN_3O_4. It features a complex structure consisting of a pyridine ring fused with various functional groups:

  • Pyridine Ring: Central to its structure, contributing to its biological activity.
  • Fumaric Acid Moiety: Enhances solubility and stability.
  • Chlorine Atom: Present in the structure, influencing its pharmacological properties.

Structural Data

  • Molecular Weight: Approximately 427.94 g/mol.
  • 3D Configuration: The compound exhibits stereoisomerism due to chiral centers, which can affect its biological activity.
Chemical Reactions Analysis

Rupatadine fumarate undergoes several chemical reactions during synthesis and application:

  1. Reduction Reactions: The initial step involves reducing an amide derivative using borane reagents to form the corresponding amine (rupatadine).
  2. Salification Reaction: The interaction between rupatadine and fumaric acid results in the formation of the fumarate salt.
  3. Stability Considerations: Rupatadine fumarate has been studied for its stability under various conditions, with specific attention given to potential impurities arising during synthesis .

Technical Parameters

  • Reaction yields typically range from 73% to 78%.
  • High-performance liquid chromatography (HPLC) is commonly used for purity analysis, often exceeding 98% purity in final products .
Mechanism of Action

Rupatadine functions primarily as an antagonist at histamine H1 receptors and also inhibits platelet-activating factor pathways. This dual action contributes to its efficacy in alleviating allergic symptoms.

Mechanistic Insights

  • Histamine Blockade: By binding to H1 receptors, rupatadine prevents histamine from exerting its effects, thereby reducing symptoms like itching and swelling.
  • Platelet Activating Factor Inhibition: This action helps mitigate inflammatory responses associated with allergic reactions.
Physical and Chemical Properties Analysis

Rupatadine fumarate exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in methanol and other polar solvents; limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data can vary but typically falls within standard ranges for similar compounds.

Relevant Data

  • HPLC Purity: Consistently above 98% after synthesis.
  • Stability: Shows stability under standard storage conditions but may degrade under extreme temperatures or humidity .
Applications

Rupatadine fumarate is primarily utilized in clinical settings for treating allergic conditions:

  1. Allergic Rhinitis: Effective in managing symptoms such as sneezing, runny nose, and nasal congestion.
  2. Urticaria Treatment: Provides relief from itchy skin rashes associated with allergies.

Scientific Applications

  • Pharmaceutical Formulations: Used in developing various dosage forms, including tablets and syrups.
  • Research Studies: Investigated for potential applications beyond allergies, including inflammatory diseases due to its dual-action mechanism.
Introduction to Rupatadine Fumarate

Historical Development and Approval Timeline

The development journey of rupatadine fumarate originated in the laboratories of the Spanish pharmaceutical company Uriach, where researchers sought to create an improved antihistamine with additional anti-inflammatory properties. The compound was specifically engineered to simultaneously inhibit both histamine H1 receptors and platelet-activating factor receptors—a novel approach intended to provide broader therapeutic efficacy against allergic inflammation. After extensive preclinical investigations demonstrating its dual-receptor affinity, the compound entered clinical development in the late 1990s [1] [4].

The initial market authorization was granted in Spain in 2003 under the brand name Rupafin® for treating allergic rhinitis and chronic urticaria in patients aged 12 years and older. This European approval marked the first clinical application of a dual H1/PAF antagonist. Subsequent regulatory milestones included approvals in multiple Central American countries (2004-2007), Brazil and Argentina (2008), and Turkey (2009). A significant expansion occurred in 2014 when the European Medicines Agency approved a pediatric investigation plan (PIP number EMEA-000582-PIP01-09-M03) that facilitated the development of age-appropriate formulations including oral solutions and granules for younger patients [1] [10].

The Canadian approval represented a major regulatory achievement, with Health Canada issuing a Notice of Compliance on July 20, 2016, following review of New Drug Submission 186488. The authorization encompassed both tablet (10mg) and oral solution (1mg/mL) formulations under the brand name Rupall®. This approval included indications for seasonal allergic rhinitis, perennial allergic rhinitis, and chronic spontaneous urticaria in patients as young as two years—a significant expansion from the original European indication [3] [6]. Post-approval, ownership transfers occurred between pharmaceutical companies, with Medexus Pharmaceuticals assuming distribution rights in Canada by 2020, reflecting the compound's evolving commercial landscape [6].

Table 1: Key Milestones in Rupatadine Fumarate Development and Authorization

YearMilestoneRegion/Scope
2003Initial market launchSpain (as Rupafin®)
2004-2009Regional approvals expansionCentral America, Brazil, Argentina, Turkey
2014Pediatric Investigation Plan approvalEuropean Union
2016Health Canada approval (Notice of Compliance)Canada (as Rupall®)
2017Commercial launch of oral solution formulationCanada
2020Ownership transfer to Medexus PharmaceuticalsCanada

Chemical Classification and Structural Characterization

Rupatadine fumarate belongs to the chemical class of tricyclic piperidine derivatives with dual-receptor antagonist properties. Its systematic IUPAC designation is (2E)-but-2-enedioic acid; 13-chloro-2-{1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene}-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaene, reflecting its complex polycyclic structure. The compound exists as a 1:1 salt formation between rupatadine (a lipophilic base) and fumaric acid, significantly enhancing its aqueous solubility compared to the free base form. This molecular modification addresses the poor water solubility (2.9 g/L) of the parent compound, which previously presented formulation challenges [4] [7] [9].

The molecular architecture comprises three principal components: a chlorinated benzocycloheptapyridine ring system responsible for H1 receptor binding, a piperidine spacer with critical nitrogen functionality, and a 5-methylnicotinyl moiety essential for PAF receptor antagonism. The free base (rupatadine) has a molecular formula of C26H26ClN3 with a molecular weight of 415.97 g/mol. As the fumarate salt, it becomes C30H30ClN3O4 with a molecular weight of 532.04 g/mol. The crystalline structure forms a creamy to light salmon-colored solid with a melting point range of 58-61°C for the free base and 213-217°C for the trihydrochloride derivative [1] [4] [7].

The structural determinants of its dual mechanism include the planar tricyclic system that facilitates insertion into the histamine H1 receptor pocket, and the pyridinylpiperidine moiety that sterically blocks PAF receptor sites. This configuration enables simultaneous inhibition of two distinct inflammatory pathways: histamine-mediated vascular permeability and PAF-mediated platelet aggregation and neutrophil activation. The presence of the tertiary amine (pKa 7.19) facilitates protonation in acidic environments, enhancing receptor binding affinity. The logP value of 4.82-5.37 indicates significant lipophilicity, contributing to extensive tissue distribution, while the polar surface area of 29.02 Ų influences membrane permeability [1] [9].

Table 2: Molecular Characterization of Rupatadine Fumarate

PropertyFree Base (Rupatadine)Fumarate Salt (Rupatadine Fumarate)
Molecular FormulaC26H26ClN3C30H30ClN3O4
Molecular Weight415.97 g/mol532.04 g/mol
CAS Registry Number158876-82-5182349-12-8
Chemical StructureTricyclic piperidine derivative1:1 Salt with fumaric acid
Melting Point58-61°CNot specified (trihydrochloride: 213-217°C)
SolubilityPoor aqueous solubility (2.9 g/L)Enhanced solubility profile
Partition Coefficient (logP)4.82-5.37-

Regulatory Status and Global Market Authorization

Rupatadine fumarate maintains diverse regulatory classifications across international markets, universally designated as a prescription pharmaceutical. In the European Union, it holds Rx-only status with centralized authorization for allergic rhinitis and chronic urticaria treatment. Canada classifies it as a prescription-only drug (℞-only) under the brand Rupall®, with specific contraindications including hypersensitivity to components, congenital long QT syndrome, and concurrent use with CYP3A4 inhibitors or other QTc-prolonging medications. These restrictions reflect careful risk mitigation strategies addressing potential cardiotoxicity concerns [1] [3].

Global market penetration encompasses over 50 countries with significant regional variations. European authorization spans 23 nations including Spain, Germany, France, and Italy under brand variants such as Rupafin®, Rupanase®, and Rinialer®. Latin American approvals include Brazil (Pafinur®), Argentina, Chile, and eight Central American countries. The Middle East and African regions account for 14 additional markets, primarily utilizing the Wystamm® and Ralif® brand designations. The Canadian authorization in 2016 established Rupall® as the primary brand in North America, with both tablet (DIN 02456451) and oral solution (DIN 02456478) formulations [1] [6] [12].

The commercial landscape features multiple pharmaceutical entities engaged in active pharmaceutical ingredient (API) production and formulation. Major API manufacturers include Cadila Pharmaceuticals, which holds an active US Drug Master File, reflecting compliance with international quality standards. The global Rupatadine fumarate API market was valued at USD 1.2 billion in 2023, with projected growth to USD 2.1 billion by 2032 at a compound annual growth rate (CAGR) of 6.2%. This expansion is driven by increasing allergy prevalence, environmental pollution impacts, and diagnostic advancements. Regionally, North America and Europe dominate consumption, while the Asia-Pacific region demonstrates the highest growth potential, particularly in pharmaceutical manufacturing hubs like China and India [4] [8].

Table 3: Global Brand Names and Authorization Status for Rupatadine Fumarate

RegionBrand NamesAuthorization Status
European UnionRupafin®, Rupanase®, Rinialer®Rx-only (23 countries)
CanadaRupall®Prescription-only (℞-only)
Latin AmericaPafinur®, Urtimed®Approved in 11 countries
Middle East & AfricaWystamm®, Ralif®Approved in 14 countries
Asia-PacificRupita® (EURO Pharma Ltd.)Limited market presence

Properties

CAS Number

182349-12-8

Product Name

Rupatadine fumarate

IUPAC Name

(E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

Molecular Formula

C30H30ClN3O4

Molecular Weight

532.0 g/mol

InChI

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

JYBLCDXVHQWMSU-WLHGVMLRSA-N

SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.